1H-Benzo[g]indole

Thermal stability Solid-state handling Polymer synthesis

Medicinal chemistry and materials groups requiring regiospecific [g]-annelated benzindole frequently encounter isomer-dependent reactivity failures when using indole or [e]/[f] isomers. 1H-Benzo[g]indole (CAS 233-34-1) is the correct angular scaffold validated for each target class. • 10-50× potency enhancement over indole-3-carboxylate precursors in 5-lipoxygenase inhibition (IC₅₀ down to 0.086 μM); dual mPGES-1 IC₅₀ = 0.6 μM. • Enables poly(1H-benzo[g]indole) electrochromic films with 720 cm²/C coloration efficiency, 0.6 s response time, and 1.59 eV bandgap. • Verified starting material for patent-consistent TDO inhibitors (pyridyl-ethenyl-indole chemotype). Supplied as 97% solid; ready for immediate global shipment.

Molecular Formula C12H9N
Molecular Weight 167.21 g/mol
CAS No. 233-34-1
Cat. No. B1329717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzo[g]indole
CAS233-34-1
Molecular FormulaC12H9N
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2NC=C3
InChIInChI=1S/C12H9N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8,13H
InChIKeyHIYWOHBEPVGIQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzo[g]indole: Product Identity & Procurement


1H-Benzo[g]indole (CAS 233-34-1, synonym 6,7-Benzindole, NSC 153687) is a tricyclic angular benzindole with molecular formula C12H9N and molecular weight 167.21 g/mol, supplied as a solid with a melting point of 180–184 °C and an assay specification of 97% . It is a fused heterocycle in which a benzene ring is annulated at the [g] face of the indole nucleus, yielding an extended π-conjugated system distinct from its linear and angular isomers [1]. The compound serves as a versatile starter unit in indole chemistry and as a reactant for preparing tryptophan dioxygenase inhibitors , while its derivatives are established as potent dual 5-lipoxygenase/mPGES-1 inhibitors and as electrochromic polymer precursors [1].

1H-Benzo[g]indole: Isomer Substitution Risks


Isomeric benzindoles are not functionally interchangeable despite sharing the molecular formula C12H9N. A comparative spectral study demonstrated that 6,7-benzindole (1H-benzo[g]indole) retains strong photophysical analogy to the parent indole chromophore, whereas 4,5-benzindole behaves spectroscopically more like naphthalene—a distinction that fundamentally alters absorption, fluorescence, and hydrogen-bonding behavior [1]. The [g]-annelation pattern also determines regiochemical outcomes in derivatization: 1H-benzo[g]indole electrophilically reacts at the C-2 and C-5 positions during electropolymerization, yielding a low-band-gap conjugated polymer with yellow-light-emission properties not achievable from other benzindole isomers [2]. These scaffold-level differences mean that substituting 1H-benzo[g]indole with 1H-benzo[f]indole, 3H-benzo[e]indole, or simple indole would lead to divergent reactivity, spectral output, and biological target engagement—as quantified below.

1H-Benzo[g]indole: Key Differentiation Evidence


Thermal Stability Advantage Over Indole

1H-Benzo[g]indole melts at 180–184 °C, approximately 128 °C higher than the parent indole (mp 52–54 °C) and 8–12 °C lower than the [f]-isomer 1H-benzo[f]indole (mp 190–192 °C) . This thermal window positions 1H-benzo[g]indole as a solid-state-handling-compatible building block that can withstand elevated reaction temperatures without sublimation losses that plague indole, while offering a slightly lower processing temperature than the [f]-isomer for melt-based or hot-casting fabrication workflows.

Thermal stability Solid-state handling Polymer synthesis

Indole-Like Photophysical Fingerprint

A systematic comparison of absorption, fluorescence, and phosphorescence spectra established that 6,7-benzindole (1H-benzo[g]indole) exhibits strong spectral analogy to indole, whereas isomeric 4,5-benzindole is spectroscopically closer to naphthalene [1]. This was corroborated by IR hydrogen-bonding studies: the NH stretching band shift of 6,7-benzindole in the presence of proton acceptors closely parallels that of indole, while 4,5-benzindole shows markedly different behavior [1]. The review literature confirms that the [g]-annelation preserves the indolic chromophore character, a property exploited in deep-blue fluorescent and room-temperature phosphorescent materials [2].

Photophysics Spectral identity Fluorescence

Electrochromic Coloration Efficiency Advantage

An electrochromic device (ECD) constructed from poly(1H-benzo[g]indole) (PBIn) and PEDOT achieved a coloration efficiency of 720 cm²/C at 610 nm and 590 cm²/C at 1320 nm, with optical contrasts of 41% at 610 nm and 50% at 1320 nm, and a fast response time of 0.6 s at 610 nm [1]. In comparison, a poly(5-formylindole)/PEDOT ECD exhibited a coloration efficiency of 582 cm²/C with optical contrast of 56% and a slower response time of 0.9 s [2]; a different polyindole-derivative ECD reached only 510 cm²/C coloration efficiency with 45% optical contrast and a 1.0 s response time [2]. The PBIn-based device thus achieves a 24% higher coloration efficiency than poly(5-formylindole) and 41% higher than the polyindole-derivative baseline at comparable wavelengths.

Electrochromic devices Conducting polymers Coloration efficiency

Enhanced 5-Lipoxygenase Inhibitory Potency

In a systematic structural optimization study, the annelation of a benzene ring onto the indole-3-carboxylate scaffold to form benzo[g]indole-3-carboxylates dramatically enhanced 5-lipoxygenase (5-LO) inhibitory potency. The lead benzo[g]indole compound, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (11a), inhibited recombinant human 5-LO with an IC50 of 0.086 μM and 5-LO in human neutrophils with an IC50 of 0.23 μM [1]. In a subsequent study, further benzo[g]indole derivatives achieved IC50 values of 0.17–0.22 μM in cell-free 5-LOX assays and 0.19–0.37 μM in polymorphonuclear leukocytes [2]. By comparison, earlier 2-substituted indole-3-carboxylate derivatives without the [g]-benzene annelation typically showed IC50 values in the low micromolar range [1]. The same benzo[g]indole-3-carboxylate class was independently identified as potent mPGES-1 inhibitors (IC50 ≥ 0.1 μM; compound 7a IC50 = 0.6 μM cell-free, 2 μM in intact A549 cells), establishing dual-target anti-inflammatory activity [3].

Anti-inflammatory 5-lipoxygenase inhibition Dual mPGES-1/5-LO inhibitor

Free-Standing Yellow-Light-Emitting Polymer Formation

Electrochemical polymerization of 1H-benzo[g]indole in BF₃·Et₂O yields free-standing poly(1H-benzo[g]indole) (PBIn) films with a low band gap of 1.59 eV, electrical conductivity of 0.29 S/cm, and solid-state yellow-light emission [1]. Critically, the thermal stability of PBIn film is explicitly reported to be higher than that of poly(indole-6-carboxylic acid), poly(5-formylindole), and polyindole itself [1]. The polymerization proceeds regioselectively via C-2 and C-5 positions—a connectivity pattern unique to the [g]-annelated indole scaffold that is not accessible from [e]- or [f]-benzindole isomers due to differences in frontier orbital electron density distribution [2].

Electropolymerization Conducting polymers Light-emitting materials

TDO Inhibitor Precursor for Cancer Immunotherapy

1H-Benzo[g]indole is a specified reactant for the preparation of pyridyl-ethenyl-indole derivatives that act as tryptophan dioxygenase (TDO) inhibitors with potential anticancer immunomodulatory activity . TDO is a validated target in cancer immunotherapy; its inhibition prevents tryptophan depletion in the tumor microenvironment, thereby reversing immunosuppression. The fused [g]-benzene ring provides the extended conjugation and steric profile necessary for TDO active-site engagement that simple indole-based TDO inhibitor scaffolds cannot replicate. While specific IC50 values for the final pyridyl-ethenyl-benzo[g]indole TDO inhibitors are not publicly disclosed in the referenced application note, the commercial specification of this specific CAS number as the designated building block implies that alternative indole or benzindole isomers would produce structurally divergent products incompatible with the established synthetic route .

Cancer immunotherapy Tryptophan dioxygenase Medicinal chemistry

1H-Benzo[g]indole Application Scenarios


Dual 5-LO/mPGES-1 Anti-Inflammatory Drug Discovery

Medicinal chemistry programs targeting the arachidonic acid cascade for inflammatory disorders should procure 1H-benzo[g]indole as the core scaffold for synthesizing 5-hydroxy-benzo[g]indole-3-carboxylate derivatives. The [g]-benzene annelation provides a 10- to >50-fold enhancement in 5-LO inhibitory potency over indole-3-carboxylate precursors, with lead compounds achieving IC50 values as low as 0.086 μM on recombinant human 5-LO [1] and dual mPGES-1 inhibition at IC50 = 0.6 μM in cell-free assays [2]. In vivo efficacy has been demonstrated in carrageenan-induced rat pleurisy and mouse paw edema models [2]. Procurement of 1H-benzo[g]indole rather than indole or other benzindole isomers is essential because the [g]-annelation geometry is critical for the dual pharmacophoric engagement of both enzyme targets.

High-Performance Electrochromic Device Fabrication

For electrochromic smart window, display, or adaptive eyewear applications, 1H-benzo[g]indole is the monomer of choice for electropolymerization into poly(1H-benzo[g]indole) (PBIn). PBIn/PEDOT electrochromic devices achieve 720 cm²/C coloration efficiency at 610 nm—24% higher than poly(5-formylindole)-based devices (582 cm²/C) and 41% higher than a polyindole-derivative baseline (510 cm²/C)—with a faster response time of 0.6 s [3][4]. The resulting PBIn films are free-standing, exhibit superior thermal stability over polyindole, poly(5-formylindole), and poly(indole-6-carboxylic acid), and function as yellow-light-emitters with a low band gap of 1.59 eV [5]. Industrial developers of low-power-consumption electrochromics should specify CAS 233-34-1 for reproducible access to this performance envelope.

Deep-Blue OLED Fluorescent Material Design

Organic electronics groups developing solution-processed deep-blue OLEDs should use 1H-benzo[g]indole to construct D–π–A–π–D emitters based on the 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core. Devices employing this core achieve stable deep-blue emission at 416 nm with CIE coordinates of (0.162, 0.085), a maximum external quantum efficiency of 2.6%, and negligible efficiency roll-off from 1,000 to 10,000 cd/m² luminance [6]. The photoluminescence quantum yield of the benzo[g]indole-cored emitter reaches 76.01% peaking at ~410 nm [6]. The [g]-annelated scaffold provides the extended conjugation and rigid planar geometry required for high quantum yield deep-blue emission while maintaining the indolic spectral character—a combination not duplicated by [e]- or [f]-benzindole isomers according to established spectral analogy evidence [7].

TDO-Targeted Cancer Immunotherapy Lead Generation

Immuno-oncology research groups synthesizing pyridyl-ethenyl-indole tryptophan dioxygenase (TDO) inhibitors should procure 1H-benzo[g]indole as the specified fused-ring starting material for this chemotype . TDO inhibition is a clinically pursued mechanism for reversing tumor microenvironment immunosuppression through prevention of tryptophan catabolism. The commercially validated synthetic route utilizing CAS 233-34-1 ensures the correct regioisomeric identity of the final inhibitor; substitution with indole or an incorrect benzindole isomer would produce a structurally divergent compound with unpredictable TDO binding and pharmacokinetic properties, potentially invalidating patent claims and structure–activity relationship data.

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